molecular formula C14H15N3O4S2 B2687432 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2320855-50-1

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2687432
CAS No.: 2320855-50-1
M. Wt: 353.41
InChI Key: LTQDGOJNCFJWTL-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, a pyrazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and furan rings, followed by their functionalization and subsequent coupling with the pyrazole and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

    Molecular Targets: Enzymes, receptors.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-17-9-10(7-15-17)23(19,20)16-8-11(18)12-4-5-13(21-12)14-3-2-6-22-14/h2-7,9,11,16,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQDGOJNCFJWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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